molecular formula C7H5N3O3 B6260588 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1378788-26-1

5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B6260588
CAS RN: 1378788-26-1
M. Wt: 179.1
InChI Key:
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Description

5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (OPP) is a heterocyclic compound that is part of a class of compounds known as pyrazolopyrimidines. OPP has been studied extensively in recent years due to its potential applications in various fields, including drug discovery, medicinal chemistry, and biochemistry. OPP has been found to possess a variety of biological activities, such as anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, OPP has been shown to possess a variety of biochemical and physiological effects, which may be useful in laboratory experiments.

Scientific Research Applications

5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been studied extensively in recent years due to its potential applications in various fields, including drug discovery, medicinal chemistry, and biochemistry. 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been found to possess a variety of biological activities, such as anti-inflammatory, anti-bacterial, and anti-cancer effects. 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been studied for its potential applications in the treatment of diabetes, obesity, and cardiovascular diseases.

Mechanism of Action

The exact mechanism of action of 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is not yet fully understood. However, it is believed that 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its biological effects by interacting with various proteins and enzymes in the body. 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been found to interact with several enzymes involved in the metabolism of glucose, fatty acids, and cholesterol. In addition, 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been found to interact with several proteins involved in the regulation of inflammation and cell death.
Biochemical and Physiological Effects
5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been found to possess a variety of biochemical and physiological effects. 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been found to inhibit the activity of several enzymes involved in the metabolism of glucose, fatty acids, and cholesterol. In addition, 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been found to possess anti-inflammatory and anti-bacterial effects. 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has also been found to possess anti-cancer effects, as well as to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is an attractive compound for use in laboratory experiments due to its versatility and low cost. 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be synthesized via a variety of methods, including multi-step organic synthesis, enzymatic synthesis, and chemical synthesis. 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is also relatively stable and can be stored for extended periods of time. However, 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be toxic to humans and animals and should be handled with caution.

Future Directions

The potential applications of 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid are vast and further research is needed to fully explore its potential. Potential future directions for 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid research include the development of new synthesis methods, the exploration of its potential applications in the treatment of neurological disorders, the development of new formulations for use in drug delivery, and the exploration of its potential applications in the treatment of diabetes, obesity, and cardiovascular diseases. Additionally, further research is needed to understand the exact mechanism of action of 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, as well as its biochemical and physiological effects.

Synthesis Methods

5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be synthesized via a variety of methods, including multi-step organic synthesis, enzymatic synthesis, and chemical synthesis. Multi-step organic synthesis is a process in which a series of chemical reactions are used to synthesize 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid from starting materials. Enzymatic synthesis is a process in which enzymes are used to catalyze the formation of 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid from starting materials. Chemical synthesis is a process in which a chemical reaction is used to synthesize 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid from starting materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate, followed by cyclization with urea and subsequent oxidation to form the final product.", "Starting Materials": [ "5-amino-1H-pyrazole-4-carboxylic acid", "ethyl acetoacetate", "urea", "oxidizing agent (e.g. hydrogen peroxide)" ], "Reaction": [ "Step 1: React 5-amino-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate in the presence of a base (e.g. sodium ethoxide) to form ethyl 5-amino-1H-pyrazole-4-carboxylate.", "Step 2: Cyclize ethyl 5-amino-1H-pyrazole-4-carboxylate with urea in the presence of a catalyst (e.g. sodium methoxide) to form 5-amino-1H,5H-pyrazolo[1,5-a]pyrimidine-2,4-dione.", "Step 3: Oxidize 5-amino-1H,5H-pyrazolo[1,5-a]pyrimidine-2,4-dione with an oxidizing agent (e.g. hydrogen peroxide) to form 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid." ] }

CAS RN

1378788-26-1

Product Name

5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Molecular Formula

C7H5N3O3

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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